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molecular formula C38H41N3O3 B8315816 (2,4-Bis-benzyloxy-5-isopropenyl-phenyl)-[5-(4-methyl-piperazin-1-ylmethyl)-1,3-dihydro-isoindol-2-yl]-methanone

(2,4-Bis-benzyloxy-5-isopropenyl-phenyl)-[5-(4-methyl-piperazin-1-ylmethyl)-1,3-dihydro-isoindol-2-yl]-methanone

Cat. No. B8315816
M. Wt: 587.7 g/mol
InChI Key: QLEJCRVDQBVASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653084B2

Procedure details

The product from Step 11 (0.9 Kg, 1.53 mol) was dissolved in isopropanol (6.8 L) and water (1.04 L) and after purging with N2 10% Pd/C (90 g) and K2CO3 (0.212 Kg, 1.53 mol) were added and the suspension was hydrogenated for 60 to 70 mins under an 3 Barr pressure of H2. The solution was diluted with water (0.5 L) and filtered. To the filtrate was added aqueous HCl (30% hydrochloric acid, 0.85 Kg diluted with water 5.42 Kg) and the solution was concentrated at 60° C. under vacuum (removing 10 L isopropanol). Water (0.45 L) was added to the solution and concentration continued (until a further 10 L isopropanol had been removed). The aqueous phase was washed with EtOAc (4.61 L), diluted with acetonitrile (4.06 L) and netralised to pH 7.5-8.5 by addition of conc ammonia solution (0.35 Kg). The suspension was stirred for 2.5 h and then the solid was removed by filtration. The residue was washed with acetonitrile (2×0.8 L) and dried at 40° C. to constant weight to give the title compound 588 g (94% yield).
Quantity
0.9 kg
Type
reactant
Reaction Step One
Quantity
6.8 L
Type
solvent
Reaction Step One
Name
Quantity
0.5 L
Type
solvent
Reaction Step Two
Name
Quantity
90 g
Type
reactant
Reaction Step Three
Name
Quantity
0.212 kg
Type
reactant
Reaction Step Three
Name
Quantity
1.04 L
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[C:13]([O:15]CC2C=CC=CC=2)[C:12]([C:23]([CH3:25])=[CH2:24])=[CH:11][C:10]=1[C:26]([N:28]1[CH2:36][C:35]2[C:30](=[CH:31][CH:32]=[C:33]([CH2:37][N:38]3[CH2:43][CH2:42][N:41]([CH3:44])[CH2:40][CH2:39]3)[CH:34]=2)[CH2:29]1)=[O:27])C1C=CC=CC=1.N#N.C([O-])([O-])=O.[K+].[K+]>C(O)(C)C.O>[OH:8][C:9]1[CH:14]=[C:13]([OH:15])[C:12]([CH:23]([CH3:24])[CH3:25])=[CH:11][C:10]=1[C:26]([N:28]1[CH2:36][C:35]2[C:30](=[CH:31][CH:32]=[C:33]([CH2:37][N:38]3[CH2:43][CH2:42][N:41]([CH3:44])[CH2:40][CH2:39]3)[CH:34]=2)[CH2:29]1)=[O:27] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.9 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=C1)OCC1=CC=CC=C1)C(=C)C)C(=O)N1CC2=CC=C(C=C2C1)CN1CCN(CC1)C
Name
Quantity
6.8 L
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0.5 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
90 g
Type
reactant
Smiles
N#N
Name
Quantity
0.212 kg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.04 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
To the filtrate was added aqueous HCl (30% hydrochloric acid, 0.85 Kg diluted with water 5.42 Kg)
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated at 60° C. under vacuum (removing 10 L isopropanol)
ADDITION
Type
ADDITION
Details
Water (0.45 L) was added to the solution and concentration
CUSTOM
Type
CUSTOM
Details
had been removed)
WASH
Type
WASH
Details
The aqueous phase was washed with EtOAc (4.61 L)
ADDITION
Type
ADDITION
Details
diluted with acetonitrile (4.06 L) and netralised to pH 7.5-8.5 by addition of conc ammonia solution (0.35 Kg)
CUSTOM
Type
CUSTOM
Details
the solid was removed by filtration
WASH
Type
WASH
Details
The residue was washed with acetonitrile (2×0.8 L)
CUSTOM
Type
CUSTOM
Details
dried at 40° C. to constant weight

Outcomes

Product
Details
Reaction Time
65 (± 5) min
Name
Type
product
Smiles
OC1=C(C=C(C(=C1)O)C(C)C)C(=O)N1CC2=CC=C(C=C2C1)CN1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 588 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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